molecular formula C7H6N4 B1425982 Pyrido[3,4-B]pyrazin-5-amine CAS No. 859295-23-1

Pyrido[3,4-B]pyrazin-5-amine

Cat. No.: B1425982
CAS No.: 859295-23-1
M. Wt: 146.15 g/mol
InChI Key: YVOLUPPVPQLTHT-UHFFFAOYSA-N
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Description

Pyrido[3,4-B]pyrazin-5-amine is a nitrogen-containing heterocyclic compound with the molecular formula C7H6N4. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,4-B]pyrazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the formation of a domino imine, followed by intramolecular annulation and subsequent reactions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as zinc chloride .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-B]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-B]pyrazin-5-one, while reduction may yield a more saturated derivative .

Scientific Research Applications

Medicinal Chemistry

Pyrido[3,4-b]pyrazin-5-amine serves as a scaffold for developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery. Notable applications include:

  • Kinase Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, making it a promising candidate for anticancer therapies .
  • Antimicrobial Activity : Research indicates that this compound can inhibit bacterial growth by binding to the 50S ribosomal subunit .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and protein binding. Its unique structure allows it to form hydrogen bonds with biological macromolecules, enhancing its pharmacological effects .

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its chemical versatility allows it to be used in creating polymers or other materials with desired functionalities .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • Anticancer Research : A study highlighted its efficacy as a Syk inhibitor in treating non-Hodgkin's lymphoma .
  • Material Development : Research demonstrated the use of pyrido derivatives in synthesizing novel sensitizers for photovoltaic applications .
  • Biological Activity : Interaction studies revealed significant binding affinity towards various enzymes involved in critical physiological pathways .

Comparison with Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Known for its antibacterial and antifungal activities.

    5H-pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.

    Pyrido[2,3-b]pyrazine: Used in light-emitting applications

Uniqueness: Pyrido[3,4-B]pyrazin-5-amine is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it particularly valuable in drug discovery and medicinal chemistry .

Biological Activity

Pyrido[3,4-B]pyrazin-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis pathways, and notable case studies.

Chemical Structure and Properties

This compound is characterized by a fused pyridine and pyrazine ring structure. The presence of an amino group enhances its ability to form hydrogen bonds with biological macromolecules, which is crucial for its pharmacological effects. The molecular formula of this compound is C7H7N5C_7H_7N_5, and it exhibits properties typical of compounds in the pyridopyrazine class, which are known for their interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various cellular processes including:

  • Cell growth
  • Differentiation
  • Apoptosis

The compound's ability to modulate these processes makes it a candidate for further investigation in drug development.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

  • Anticancer Activity : Studies indicate that derivatives of this compound can decrease the viability of various cancer cell lines, including mammary cancer cells and triple-negative breast cancer (TNBC) cells. For instance, one study reported that a derivative exhibited cytotoxic effects at a concentration of 6.25 μM against these cell lines .
  • Antimicrobial Properties : Compounds within the pyridopyrazine class have shown potential antimicrobial effects. The structural features of this compound enable it to interact with bacterial enzymes and receptors, contributing to its antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, making it relevant in the treatment of conditions characterized by inflammation .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Stille Coupling Reactions : This method involves coupling reactions using organostannanes to form the desired pyrazine derivatives .
  • Ugi Reaction : A multi-component reaction that allows for the synthesis of complex molecules from simple starting materials .

These synthetic routes not only provide access to this compound but also facilitate the development of derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Study A (2023)Demonstrated cytotoxic effects against TNBC cells at low concentrations (6.25 μM). Binding studies indicated strong interactions with AKT1 protein .
Study B (2022)Investigated antimicrobial properties against Staphylococcus aureus; showed significant inhibition at specific concentrations .
Study C (2024)Explored anti-inflammatory potential through inhibition of pro-inflammatory cytokines in vitro .

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Properties

IUPAC Name

pyrido[3,4-b]pyrazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLUPPVPQLTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859295-23-1
Record name pyrido[3,4-b]pyrazin-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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